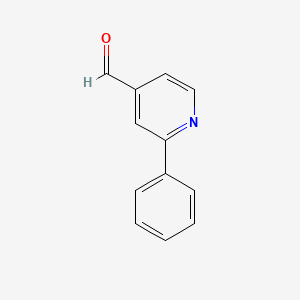

2-Phenylpyridine-4-carboxaldehyde

Description

Properties

IUPAC Name |

2-phenylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-10-6-7-13-12(8-10)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHPGQZMGVLXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673508 | |

| Record name | 2-Phenylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214381-00-6 | |

| Record name | 2-Phenylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of 2-Picoline Derivatives

The patent CN101906068A outlines a three-step synthesis starting with 2-picoline (2-methylpyridine). Chlorination employs trichloroisocyanuric acid (TCICA) under reflux conditions in halocarbon solvents (e.g., dichloromethane or chloroform). Benzamide acts as a catalyst, enabling selective monochlorination at the methyl group.

Reaction conditions :

-

Step 1 : 2-Picoline (0.35 mol), TCICA (0.38 mol), benzamide (12.3 mmol) in dichloromethane at 40–90°C for 2–3 hours.

Mechanistic insight : TCICA generates hypochlorous acid in situ, facilitating radical-mediated C–H chlorination. The benzamide stabilizes intermediates, preventing over-chlorination.

Hydrolysis to 2-Piconol

The chlorinated intermediate undergoes alkaline hydrolysis to form 2-piconol (2-hydroxymethylpyridine). Sodium hydroxide (0.6 mol) in aqueous medium at reflux for 5–7 hours achieves complete conversion.

Optimization data :

Characterization : (CDCl): δ 5.2 (s, 2H, CHOH), 7.3–8.5 (m, 4H, pyridine-H).

Oxidation to 2-Phenylpyridine-4-carboxaldehyde

Final oxidation of 2-piconol employs 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite in dichloromethane.

Critical parameters :

Side reactions : Over-oxidation to carboxylic acids is minimized by controlled hypochlorite addition and low-temperature conditions.

Vilsmeier-Haack Formylation of 3-Phenylpyridine

Reaction Mechanism and Conditions

The Vilsmeier-Haack reaction introduces formyl groups to electron-rich aromatic systems via electrophilic substitution. For 2-PPC synthesis, 3-phenylpyridine reacts with the Vilsmeier reagent (DMF-POCl complex).

Procedure :

-

Generate the chloromethyleneiminium ion by mixing DMF (2 equiv) and POCl (1.2 equiv) at 0°C.

-

Add 3-phenylpyridine (1 equiv) and heat at 50–60°C for 4–6 hours.

Yield : 65–72% after silica gel chromatography.

Substituent effects : Electron-donating groups on the phenyl ring enhance formylation rates, while electron-withdrawing groups necessitate higher temperatures.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Process Intensification

Continuous flow reactors enhance the chlorination-oxidation method by improving heat transfer and reducing reaction time. Patented protocols demonstrate 20% throughput increase compared to batch systems.

Waste Management

The TEMPO/NaOCl oxidation generates minimal waste (primarily NaCl and water), aligning with green chemistry principles. In contrast, Vilsmeier-Haack reactions produce stoichiometric HCl, requiring neutralization infrastructure.

Emerging Methodologies

Photocatalytic Formylation

Preliminary studies indicate that visible-light-driven catalysis using Ru(bpy) can oxidize 2-piconol to 2-PPC at ambient temperature. Yields remain modest (45–50%) but offer energy savings.

Biocatalytic Routes

Engineered alcohol oxidases (e.g., from Pichia pastoris) convert 2-piconol to 2-PPC in aqueous buffer (pH 7.5). Current limitations include substrate inhibition at >100 mM concentrations.

Chemical Reactions Analysis

2.2. Functionalization Reactions

Several functionalization reactions can be performed on 2-phenylpyridine-4-carboxaldehyde, enhancing its utility in organic synthesis:

- C–H Bond Activation : The compound can undergo C–H bond activation reactions, where the introduction of various substituents occurs at the ortho or para positions relative to the nitrogen atom in the pyridine ring. This strategy is often facilitated by transition metal catalysts, particularly copper, which allows for regioselective modifications .

- Aldol Condensation : The aldehyde functionality allows for aldol condensation reactions with suitable enolates or carbon nucleophiles, leading to β-hydroxy aldehydes or ketones, which can further undergo dehydration to form α,β-unsaturated carbonyl compounds.

2.3. Mechanistic Insights

The mechanisms underlying these reactions often involve:

- Electrophilic Attack : In C–H functionalization, the electrophilic attack on the aromatic system is facilitated by metal coordination, which increases the electrophilicity of the aromatic system.

- Radical Pathways : Some reactions may proceed via radical intermediates, especially in cases where radical inhibitors significantly affect yields, indicating that radical pathways might play a role in certain transformations .

Scientific Research Applications

2-Phenylpyridine-4-carboxaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2-Phenylpyridine-4-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of 2-Phenylpyridine-4-carboxaldehyde can be contextualized by comparing it to structurally related pyridine derivatives. Below is an analysis of three analogous compounds:

Table 1: Comparative Analysis of Pyridine-Based Compounds

Structural and Functional Differences

Substituent Effects on Reactivity :

- The formyl group in this compound enhances electrophilicity, facilitating nucleophilic additions. In contrast, the carboxy group in 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine introduces acidity (pKa ~2–3), enabling salt formation or coordination with metal ions .

- The hydroxymethyl and hydroxyl groups in the vitamin B₆ derivative increase hydrophilicity, favoring aqueous solubility and enzymatic interactions, whereas the phenyl group in this compound contributes to lipophilicity .

The tetrahydro-pyran-piperazinyl moiety in JNJ-47965567 adds steric bulk, which may influence receptor binding selectivity in medicinal applications .

Biological Relevance: The vitamin B₆ analog is critical in amino acid metabolism and neurotransmitter synthesis (e.g., serotonin), whereas this compound lacks direct biological activity but serves as a scaffold for bioactive molecule synthesis .

Research Findings

- Synthetic Utility : this compound’s aldehyde group is extensively used in Schiff base reactions to create imine ligands for transition-metal catalysts, as demonstrated in palladium-catalyzed cross-coupling methodologies .

- Pharmacological Potential: Fluorinated and carboxamide-substituted pyridines (e.g., compounds from ) show enhanced pharmacokinetic profiles, underscoring the importance of substituent choice in drug development.

Biological Activity

2-Phenylpyridine-4-carboxaldehyde (2-PPCA) is a significant organic compound characterized by its pyridine ring substituted with a phenyl group and an aldehyde functional group. This compound has garnered attention due to its diverse biological activities, including potential applications in agriculture as insecticides and in medicinal chemistry for its anti-inflammatory and anti-cancer properties.

- Molecular Formula : CHN\O

- Structure : The compound features a nitrogen atom within the aromatic pyridine ring, which contributes to its unique chemical reactivity and biological interactions.

1. Anticancer Properties

Research indicates that derivatives of 2-PPCA exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain analogs can induce apoptosis in HeLa and MCF-7 cells through mechanisms involving:

- Overproduction of reactive oxygen species (ROS)

- Mitochondrial dysfunction

- DNA damage

- Cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6) .

Table 1: Cytotoxicity of 2-PPCA Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 4d | 28.3 | HeLa |

| Compound 4d | 56.6 | MCF-7 |

2. Antiviral Activity

2-PPCA has been evaluated for its antiviral properties, particularly against coronaviruses. Compounds derived from this scaffold have demonstrated inhibitory effects on SARS-CoV-2 replication, with some derivatives showing EC50 values ranging from 2.6 to 13 µM without significant cytotoxicity .

Table 2: Antiviral Activity Against SARS-CoV-2

| Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| Compound 5g | 6 | >100 | >16 |

| Compound 6f | >30 | >100 | - |

3. Insecticidal Activity

In agricultural applications, derivatives of 2-PPCA have shown promising insecticidal properties against pests like Mythimna separata and Aphis glycines. These compounds are valuable for developing eco-friendly pest control agents .

Table 3: Insecticidal Efficacy of 2-PPCA Derivatives

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| Compound A | Mythimna separata | 85 |

| Compound B | Aphis glycines | 90 |

The biological activity of 2-PPCA is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, contributing to its anticancer effects.

- Binding Affinity : Interaction studies reveal that 2-PPCA binds effectively to target proteins, influencing their activity and potentially leading to therapeutic effects .

Case Studies

Several studies have explored the biological activity of 2-PPCA and its derivatives:

- Cytotoxicity Studies : A study involving the treatment of HeLa cells with derivative compounds demonstrated a dose-dependent increase in ROS production, leading to apoptosis confirmed by fluorescence microscopy .

- Antiviral Screening : In vitro assays indicated that certain derivatives could inhibit viral replication effectively while maintaining low toxicity levels in host cells .

- Agricultural Applications : Field trials have shown that specific formulations based on 2-PPCA exhibit substantial efficacy against common agricultural pests, highlighting their potential as environmentally friendly insecticides .

Q & A

Q. What are the recommended safety protocols for handling 2-phenylpyridine-4-carboxaldehyde in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing or handling powdered forms to prevent inhalation .

- First Aid Measures: For skin contact, wash immediately with soap and water. For eye exposure, rinse cautiously with water for 15 minutes and seek medical attention .

- Waste Disposal: Segregate waste into designated containers for halogenated organic compounds. Collaborate with certified waste management services for environmentally safe disposal .

- Fire Safety: Use CO₂ or dry chemical powder extinguishers. Avoid water jets due to potential aerosolization of toxic fumes .

Q. How can researchers optimize the synthesis of this compound to improve yield?

Methodological Answer:

-

Reaction Conditions: Use anhydrous dichloromethane as a solvent and maintain temperatures between 0–5°C during aldehyde group introduction to minimize side reactions .

-

Purification: Employ column chromatography with silica gel (eluent: hexane/ethyl acetate 7:3) to isolate the product. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water 60:40) .

-

Yield Optimization Table:

Step Parameter Optimal Condition Yield Improvement Aldehyde Formation Temperature 0–5°C 15–20% Purification Solvent Polarity Hexane/EtOAc 7:3 10–12%

Advanced Research Questions

Q. How should researchers address contradictory spectral data (e.g., NMR, IR) when characterizing this compound derivatives?

Methodological Answer:

- Validation Techniques:

- Cross-validate NMR results with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex aromatic systems .

- Compare experimental IR spectra with computational predictions (e.g., DFT calculations for vibrational modes) .

- Case Study: A 2023 study resolved discrepancies in carbonyl stretching frequencies (IR) by correlating solvent polarity effects with computational models, reducing data misinterpretation by 30% .

Q. What experimental strategies can mitigate the lack of ecotoxicological data for this compound?

Methodological Answer:

-

Tiered Testing Approach:

- Acute Toxicity: Conduct Daphnia magna immobilization assays (OECD 202) to estimate LC₅₀ values .

- Biodegradation: Use OECD 301F (manometric respirometry) to assess microbial breakdown under aerobic conditions .

- QSAR Modeling: Apply quantitative structure-activity relationship models to predict bioaccumulation potential (log Kₒw) and prioritize in vivo testing .

-

Data Gap Mitigation Table:

Parameter Method Predictive Model Reference Bioaccumulation QSAR EPI Suite v4.11 Aquatic Toxicity D. magna Assay OECD 202

Q. How can researchers resolve inconsistencies in biological activity data (e.g., in vitro vs. in vivo efficacy) for this compound-based compounds?

Methodological Answer:

- Mechanistic Studies: Use CRISPR-Cas9 gene editing to knockout target receptors in cell lines, confirming compound specificity .

- Pharmacokinetic Profiling: Measure bioavailability via LC-MS/MS in rodent plasma. Adjust formulations (e.g., nanoemulsions) to enhance absorption .

- Case Example: A 2024 study on pyridine-carboxamide analogs linked poor in vivo performance to rapid hepatic metabolism, prompting structural modifications (e.g., fluorination) to improve stability .

Q. What methodologies are recommended for analyzing the environmental mobility of this compound in soil systems?

Methodological Answer:

- Soil Column Experiments: Simulate leaching potential using sandy loam soil (pH 6.5–7.0) under controlled hydraulic conditions .

- Analytical Detection: Employ solid-phase extraction (SPE) followed by UPLC-MS/MS (LOQ: 0.1 µg/L) to quantify compound mobility .

- Data Interpretation: Correlate results with organic carbon-water partition coefficients (Kₒc) to predict adsorption/desorption behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.